molecular formula C9H9FO3 B14764985 5-Fluoro-2-methoxy-3-methylbenzoic acid

5-Fluoro-2-methoxy-3-methylbenzoic acid

Cat. No.: B14764985
M. Wt: 184.16 g/mol
InChI Key: IDECAVUQZVXPDT-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxy-3-methylbenzoic acid is an aromatic carboxylic acid derivative with the molecular formula C9H9FO3. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to a benzoic acid core. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methoxy-3-methylbenzoic acid typically involves the fluorination of 2-methoxy-3-methylbenzoic acid. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as fluorine gas or a fluorinating reagent like Selectfluor is used under controlled conditions to introduce the fluorine atom at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methoxy-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid or aldehyde derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base or a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acid or aldehyde derivatives.

    Reduction: Formation of alcohol or aldehyde derivatives.

    Substitution: Formation of substituted aromatic compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

5-Fluoro-2-methoxy-3-methylbenzoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methoxy-3-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets, while the methoxy and methyl groups can influence its solubility and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-methylbenzoic acid: Similar structure but lacks the methoxy group.

    2-Fluoro-5-methylbenzoic acid: Similar structure but with different positions of the fluorine and methyl groups.

    3-Fluoro-2-methylbenzoic acid: Similar structure but with different positions of the fluorine and methyl groups.

Uniqueness

5-Fluoro-2-methoxy-3-methylbenzoic acid is unique due to the presence of both a methoxy group and a fluorine atom on the aromatic ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C9H9FO3

Molecular Weight

184.16 g/mol

IUPAC Name

5-fluoro-2-methoxy-3-methylbenzoic acid

InChI

InChI=1S/C9H9FO3/c1-5-3-6(10)4-7(9(11)12)8(5)13-2/h3-4H,1-2H3,(H,11,12)

InChI Key

IDECAVUQZVXPDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)C(=O)O)F

Origin of Product

United States

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